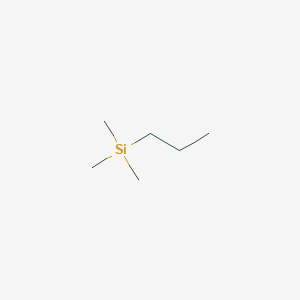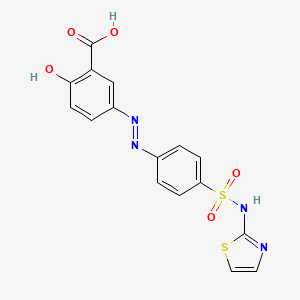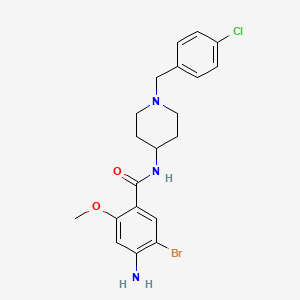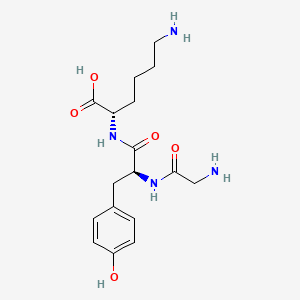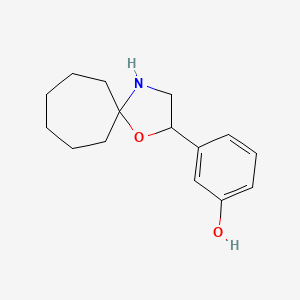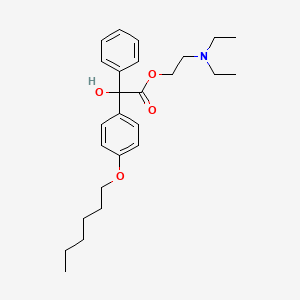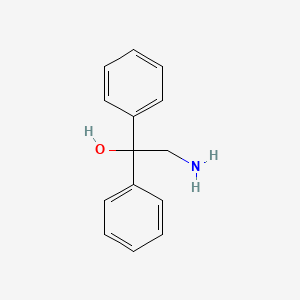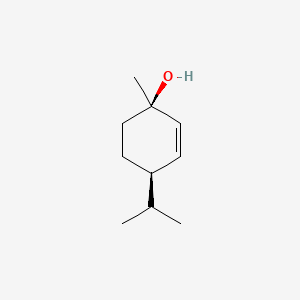![molecular formula C44H38Cl4N8O6 B1614626 3,3'-[(2,5-Dimethyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] CAS No. 5280-80-8](/img/structure/B1614626.png)
3,3'-[(2,5-Dimethyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-[(2,5-Dimethyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide], also known as Disazo Yellow GR, is an organic pigment belonging to the azo condensation class. It is characterized by its bright yellow color and high color strength. The chemical structure of 3,3'-[(2,5-Dimethyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] is defined by the presence of azo groups (-N=N-) which are responsible for its vibrant color. This pigment is widely used in various industries, including plastics, inks, and coatings, due to its excellent heat stability and lightfastness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3'-[(2,5-Dimethyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] involves the condensation of aromatic amines with diketones, followed by azo coupling reactions. The general synthetic route includes:
Diazotization: Aromatic amines are treated with nitrosyl sulfuric acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with diketones to form the azo compound.
Condensation: The resulting azo compound undergoes further condensation to form the final pigment.
Industrial Production Methods: In industrial settings, the production of 3,3'-[(2,5-Dimethyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] involves large-scale reactions under controlled conditions to ensure consistent quality and yield. The process typically includes:
High-Pressure Homogenization: To achieve uniform particle size and high tinting strength.
pH Adjustment: Using trisodium phosphate to maintain the desired pH level during the reaction
Analyse Chemischer Reaktionen
Types of Reactions: 3,3'-[(2,5-Dimethyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The azo groups can also be reduced to amines using reducing agents like sodium dithionite.
Substitution: The aromatic rings in 3,3'-[(2,5-Dimethyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated derivatives of the pigment
Wissenschaftliche Forschungsanwendungen
3,3'-[(2,5-Dimethyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in colorimetric analysis and as a model compound in studying azo pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and non-toxicity.
Industry: Widely used in the production of high-grade printing inks, plastics, and coatings.
Wirkmechanismus
The vibrant color of 3,3'-[(2,5-Dimethyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] is due to the presence of azo groups, which absorb light in the visible spectrum. The mechanism involves:
Light Absorption: The azo groups absorb specific wavelengths of light, resulting in the bright yellow color.
Molecular Targets: The pigment interacts with various substrates, including polymers and resins, through physical adsorption and chemical bonding.
Pathways Involved: The stability and color properties are influenced by the molecular structure and the presence of substituents on the aromatic rings
Vergleich Mit ähnlichen Verbindungen
3,3'-[(2,5-Dimethyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] is unique among azo pigments due to its high color strength and excellent heat stability. Similar compounds include:
Pigment Yellow 13: Known for its bright yellow color but with lower heat stability.
Pigment Yellow 139: Exhibits high lightfastness but different shade of yellow.
Pigment Yellow 180: Similar in structure but with different solubility properties.
Uniqueness:
Heat Stability: 3,3'-[(2,5-Dimethyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide] can withstand temperatures up to 300°C, making it suitable for high-temperature applications.
Color Strength: It provides a more intense color compared to other yellow pigments .
Eigenschaften
CAS-Nummer |
5280-80-8 |
|---|---|
Molekularformel |
C44H38Cl4N8O6 |
Molekulargewicht |
916.6 g/mol |
IUPAC-Name |
4-chloro-3-[[1-[4-[[2-[[2-chloro-5-[(5-chloro-2-methylphenyl)carbamoyl]phenyl]diazenyl]-3-oxobutanoyl]amino]-2,5-dimethylanilino]-1,3-dioxobutan-2-yl]diazenyl]-N-(5-chloro-2-methylphenyl)benzamide |
InChI |
InChI=1S/C44H38Cl4N8O6/c1-21-7-11-29(45)19-35(21)49-41(59)27-9-13-31(47)37(17-27)53-55-39(25(5)57)43(61)51-33-15-24(4)34(16-23(33)3)52-44(62)40(26(6)58)56-54-38-18-28(10-14-32(38)48)42(60)50-36-20-30(46)12-8-22(36)2/h7-20,39-40H,1-6H3,(H,49,59)(H,50,60)(H,51,61)(H,52,62) |
InChI-Schlüssel |
MLIPLRICHBJSFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)N=NC(C(=O)C)C(=O)NC3=CC(=C(C=C3C)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)C(=O)NC5=C(C=CC(=C5)Cl)C)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)N=NC(C(=O)C)C(=O)NC3=CC(=C(C=C3C)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)C(=O)NC5=C(C=CC(=C5)Cl)C)Cl)C |
| 5280-80-8 | |
Physikalische Beschreibung |
DryPowder; OtherSolid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


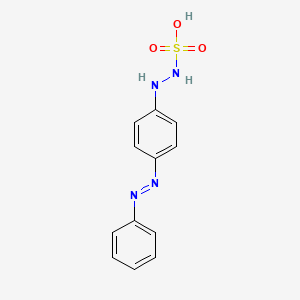

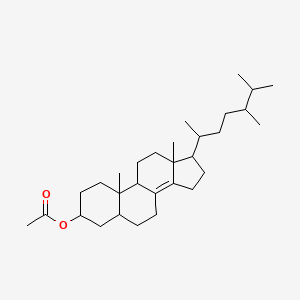
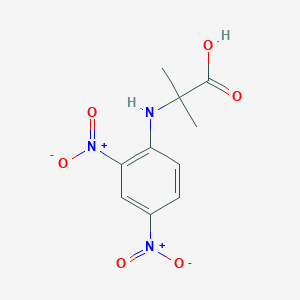
![[3,4,5-Triacetyloxy-6-(4-nitroanilino)oxan-2-yl]methyl acetate](/img/structure/B1614550.png)
